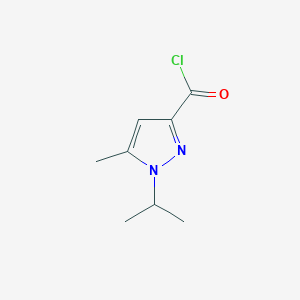
1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Descripción general
Descripción
“1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the CAS Number: 854699-35-7 . It has a molecular weight of 186.64 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Functionalized Pyrazoles : The synthesis of pyrazoles with functionalized side chains, including compounds with isopropyl and methyl groups at specific positions, has been developed. These pyrazoles serve as precursors for various polyfunctional pyrazoles, useful in creating ligands for metal coordination, with potential applications in catalysis and materials science (Grotjahn et al., 2002).
Chemical Reactions
- Heterocyclic Analogues Synthesis : The synthesis of heterocyclic analogues of xanthone and xanthione using derivatives of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride has been described. These compounds have relevance in the development of new organic materials and pharmaceuticals (Datterl et al., 2010).
Ligand Design
- Ligand Synthesis for Catalysis : The design of new ligands involving pyrazole derivatives for use in asymmetric catalysis has been researched. These ligands, derived from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride, contribute to advancements in enantioselective synthesis, a key area in pharmaceuticals and fine chemicals (Bovens et al., 1993).
Organic Synthesis and Catalysis
- Novel Ionic Liquid Catalysts : Research has been conducted on the use of novel ionic liquids derived from pyrazole compounds for catalyzing organic reactions. These catalysts are significant for green chemistry applications, offering a more sustainable approach to chemical synthesis (Moosavi‐Zare et al., 2013).
Bioactivity Studies
- Antifungal Activity : Pyrazole acyl thiourea derivatives synthesized from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride showed promising antifungal activities. This suggests potential applications in developing new antifungal agents (Wu et al., 2012).
Photophysical Studies
- Photophysical Analysis : The study of the geometrical isomers of pyrazoline derivatives, including those derived from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride, has been conducted. This research is significant in understanding the photophysical properties of these compounds, relevant in photochemistry and material science (Mati et al., 2012).
Propiedades
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFWNQEWXKIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)
methanamine](/img/structure/B1404856.png)
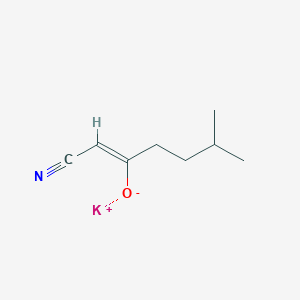
![2-[5-(Trifluoromethyl)thien-2-YL]ethanamine](/img/structure/B1404858.png)


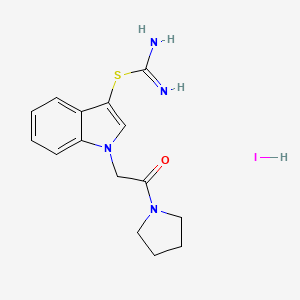
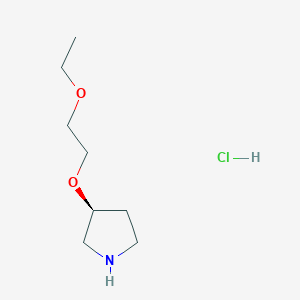


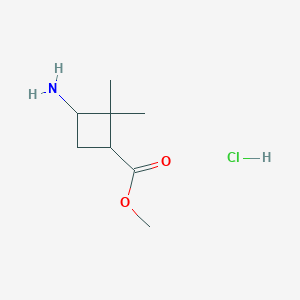
![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)
![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)